1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione
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Overview
Description
1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione, also known as 1,6-Dioxaspiro[4.4]nonane-2,7-dione, is a chemical compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol . This compound is characterized by its spirocyclic structure, which includes two oxirane rings fused to a central nonane ring. It is also known by the synonym 4,4-Dihydroxypimelic acid dilactone .
Preparation Methods
The synthesis of 1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione can be achieved through various synthetic routes. One common method involves the reaction of 4,4-Dihydroxypimelic acid with acetic anhydride under acidic conditions to form the dilactone . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The spirocyclic structure of the compound allows it to interact with specific binding sites on enzymes and other proteins, modulating their activity and function .
Comparison with Similar Compounds
1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione can be compared with other similar compounds, such as:
1,7-Dioxaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a larger ring size.
γ-Valerolactone: This compound contains a lactone ring similar to this compound but lacks the spirocyclic structure.
δ-Valerolactone: Another lactone compound with a different ring size and structure compared to this compound.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
486459-47-6 |
---|---|
Molecular Formula |
C5H4O6 |
Molecular Weight |
160.08 g/mol |
IUPAC Name |
1,3,6,8-tetraoxaspiro[4.4]nonane-2,7-dione |
InChI |
InChI=1S/C5H4O6/c6-3-8-1-5(10-3)2-9-4(7)11-5/h1-2H2 |
InChI Key |
ZQSYNQJFYSETNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(=O)O2)OC(=O)O1 |
Origin of Product |
United States |
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